An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone
Introduction
3-(3-Fluorophenyl)-3'-methylpropiophenone is a ketone derivative with a substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The methyl group on the phenyl ring can also modulate these properties. This document aims to provide a detailed technical overview of its expected physicochemical properties, methods for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.
Predicted Physicochemical Properties
Due to the absence of experimental data for the title compound, the following table summarizes key physicochemical properties of structurally related propiophenone derivatives. These values can be used to estimate the properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone. For more precise, albeit theoretical, values, the use of in silico prediction software is recommended. Several commercial and academic software packages are available for this purpose, including ADMET Predictor®, ACD/PhysChem Suite, and ADMETlab 3.0.[1][2][3][4]
Table 1: Physicochemical Data of Analogous Propiophenone Derivatives
| Property | 3'-Fluoropropiophenone | 3'-Methylpropiophenone | Propiophenone |
| CAS Number | 455-67-4 | 51772-30-6 | 93-55-0 |
| Molecular Formula | C₉H₉FO | C₁₀H₁₂O | C₉H₁₀O |
| Molecular Weight | 152.16 g/mol | 148.20 g/mol | 134.18 g/mol |
| Boiling Point | Not available | Not available | 218 °C |
| Melting Point | Not available | Not available | 18-20 °C |
| Density | Not available | Not available | 1.009 g/mL at 20 °C |
| Refractive Index | Not available | Not available | n20/D 1.526 |
| LogP (predicted) | 2.2 | 2.4 | 2.0 |
Data compiled from various chemical databases and supplier information.
Experimental Protocols
The synthesis and characterization of 3-(3-Fluorophenyl)-3'-methylpropiophenone would likely follow established organic chemistry methodologies. Below are detailed protocols for a plausible synthetic route and the analytical techniques required for structural confirmation.
Synthesis: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this proposed synthesis, m-xylene (as a source of the 3-methylphenyl group) would be acylated with 3-(3-fluorophenyl)propionyl chloride.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic workflow for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
Materials:
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3-(3-fluorophenyl)propanoic acid
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Thionyl chloride (SOCl₂)
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m-Xylene
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Preparation of 3-(3-fluorophenyl)propionyl chloride: 3-(3-fluorophenyl)propanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield the crude acid chloride.
-
Friedel-Crafts Acylation Reaction:
-
Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).[5][6]
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The flask is cooled in an ice bath to 0 °C.
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A solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes.[5]
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After the addition is complete, a solution of m-xylene (1.1 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 3-(3-Fluorophenyl)-3'-methylpropiophenone.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.[8]
Analytical Workflow
Caption: Analytical workflow for structural elucidation.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-(3-Fluorophenyl)-3'-methylpropiophenone, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. The ethyl group protons adjacent to the carbonyl will appear as a triplet and a quartet. The methyl group on the phenyl ring will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (typically in the range of 190-200 ppm). The number of aromatic signals will confirm the substitution pattern.
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¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, and its coupling to adjacent protons can further confirm the structure.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of propiophenone derivatives typically shows a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethyl group.[9][10]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Fluorophenyl)-3'-methylpropiophenone is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹ for aryl ketones.[11][12][13][14][15] Other characteristic bands for C-H and C-F stretching and bending vibrations will also be present.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 3-(3-Fluorophenyl)-3'-methylpropiophenone is unknown, many fluorinated organic compounds exhibit significant biological activities, including anticancer and enzyme inhibitory effects.[16][17][18] For instance, fluorinated chalcones, which share a similar diarylpropanone scaffold, have been investigated as 5-lipoxygenase inhibitors.[17] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this class, targeting a generic kinase pathway often implicated in cancer cell proliferation.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a plausible mechanism where a molecule like 3-(3-Fluorophenyl)-3'-methylpropiophenone could act as a kinase inhibitor, for example, at the level of RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common strategy in the development of anticancer drugs.
Conclusion
3-(3-Fluorophenyl)-3'-methylpropiophenone is a compound for which direct experimental data is currently lacking. However, by leveraging data from analogous structures and established synthetic and analytical methodologies, a comprehensive profile can be constructed. The presence of both a fluorine atom and a methyl group on the aromatic rings suggests that this compound could possess interesting biological properties worthy of further investigation. The protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of this and similar molecules.
References
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- 9. researchgate.net [researchgate.net]
- 10. Propiophenone(93-55-0) MS [m.chemicalbook.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.pg.edu.pl [chem.pg.edu.pl]
- 16. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]
- 17. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
